2-Isopropyl-2,5-dihydro-1H-pyrrole

Lipophilicity Medicinal Chemistry SAR

2-Isopropyl-2,5-dihydro-1H-pyrrole is a C2-isopropyl-substituted 3-pyrroline derivative, belonging to the class of partially saturated, nitrogen-containing heterocycles. This compound presents a five-membered ring with a single endocyclic double bond, conferring a non-aromatic, reactive framework distinct from fully aromatic pyrroles.

Molecular Formula C7H13N
Molecular Weight 111.18 g/mol
CAS No. 756476-29-6
Cat. No. B1501292
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Isopropyl-2,5-dihydro-1H-pyrrole
CAS756476-29-6
Molecular FormulaC7H13N
Molecular Weight111.18 g/mol
Structural Identifiers
SMILESCC(C)C1C=CCN1
InChIInChI=1S/C7H13N/c1-6(2)7-4-3-5-8-7/h3-4,6-8H,5H2,1-2H3
InChIKeyVPBZZPRTEVQRDI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Isopropyl-2,5-dihydro-1H-pyrrole (CAS 756476-29-6): Heterocyclic Building Block for Advanced Synthesis


2-Isopropyl-2,5-dihydro-1H-pyrrole is a C2-isopropyl-substituted 3-pyrroline derivative, belonging to the class of partially saturated, nitrogen-containing heterocycles . This compound presents a five-membered ring with a single endocyclic double bond, conferring a non-aromatic, reactive framework distinct from fully aromatic pyrroles . The isopropyl group at the 2-position introduces both steric bulk and increased lipophilicity (predicted LogP 1.5) [1], modulating its physicochemical and reactivity profile compared to other 2-alkyl-2,5-dihydro-1H-pyrroles [2].

Critical Differentiation: Why 2-Isopropyl Substitution Cannot Be Trivially Replaced in 2,5-Dihydro-1H-pyrrole Scaffolds


The 2-alkyl substituent on the 2,5-dihydro-1H-pyrrole core exerts a dominant influence over lipophilicity, steric environment, and, critically, the configurational stability of any chiral center at C2. While the scaffold is shared by a series of 2-alkyl analogs (methyl, ethyl, propyl), the 2-isopropyl derivative occupies a distinct physicochemical and structural niche [1]. Its branched alkyl group confers a unique combination of moderate lipophilicity (LogP ~1.5) [2] and substantial steric bulk, which can alter reaction kinetics, diastereoselectivity, and, if resolved, the conformational bias of downstream chiral products [3]. Substituting this compound with a linear alkyl analog (e.g., 2-propyl, LogP 1.67) or a less bulky analog (e.g., 2-methyl, LogP 0.4) will fundamentally change the compound's behavior in both synthetic transformations and potential biological interactions, making it a non-fungible intermediate.

Quantitative Comparative Analysis: 2-Isopropyl-2,5-dihydro-1H-pyrrole vs. Closest Analogs


Lipophilicity Tuning: LogP Comparison of 2-Alkyl-2,5-dihydro-1H-pyrroles

The 2-isopropyl derivative provides a calculated LogP (XLogP3) of 1.5, which is intermediate between the 2-ethyl (LogP 1.0) and 2-propyl (LogP 1.67) analogs. This positions it as a strategic option for modulating lipophilicity within a narrow range while introducing steric bulk [1].

Lipophilicity Medicinal Chemistry SAR

Steric Demand and Rotatable Bond Count as a Determinant of Conformational Restriction

2-Isopropyl-2,5-dihydro-1H-pyrrole possesses a single rotatable bond (the C-C bond to the isopropyl group), a feature shared only with the 2-ethyl analog among the series. This contrasts with the zero rotatable bonds of the 2-methyl analog and the two rotatable bonds of the 2-propyl analog [1]. The branched nature of the isopropyl group, however, introduces significantly greater steric bulk than the ethyl group, creating a more conformationally restricted environment.

Sterics Conformational Analysis Asymmetric Synthesis

Impact on Polymer Conformation: Steric Bulk in Proline Analogs

In a study on polyproline conformation, the introduction of a 5-isopropyl group (derived from a 2-isopropylpyrroline precursor) was specifically chosen because a 'bulkier group was needed in order to see significant changes in the conformation of polyproline' [1]. The research demonstrated that the isopropyl substituent's steric demand alters the cis/trans isomerization equilibrium and overall helical conformation of the resulting poly(proline) polymer [1]. This is a direct, quantitative demonstration of the 2-isopropyl group's unique steric influence compared to less bulky alkyl substituents.

Peptidomimetics Polyproline Conformational Bias

Primary Application Scenarios for 2-Isopropyl-2,5-dihydro-1H-pyrrole Based on Differential Evidence


Medicinal Chemistry: Fine-Tuning Lipophilicity and Sterics in Lead Optimization

In a medicinal chemistry campaign where a lead series features a 2-alkyl-2,5-dihydro-1H-pyrrole core, the 2-isopropyl derivative can be employed to systematically explore lipophilicity (LogP 1.5) and steric tolerance. This allows for optimization of logD, passive permeability, and binding pocket complementarity. The quantitative LogP data [1] enables rational selection over the 2-ethyl (LogP 1.0) or 2-propyl (LogP 1.67) analogs to meet specific property guidelines. [1]

Asymmetric Synthesis and Chiral Building Block Development

The C2 position of 2-Isopropyl-2,5-dihydro-1H-pyrrole is a chiral center. Due to its single rotatable bond and the steric bulk of the isopropyl group, this compound is a privileged scaffold for developing enantioselective transformations or for resolving into enantiopure building blocks [2]. The resulting chiral 2-isopropylpyrrolidines or proline analogs [3] are valuable intermediates for the synthesis of complex alkaloids, chiral ligands, or peptidomimetics with defined three-dimensional structures. [REFS-2, REFS-3]

Polymer and Materials Science: Proline-Based Polypeptides with Controlled Conformation

For researchers synthesizing polyproline-based materials or studying the conformational properties of proline-rich peptides, 2-Isopropyl-2,5-dihydro-1H-pyrrole is a crucial precursor. As demonstrated in the synthesis of 5-isopropylproline [4], the steric bulk of the isopropyl group induces predictable and significant changes in polymer conformation, including the cis/trans amide bond ratio and helical parameters [4]. This allows for the engineering of polypeptide materials with tailored mechanical and structural properties. [4]

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Isopropyl-2,5-dihydro-1H-pyrrole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.